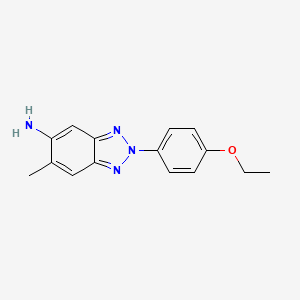

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (2-EPM-BTZ) is a synthetic compound with a wide variety of applications in scientific research. It is a member of the benzotriazole family and is used in a number of different research fields, including biology, chemistry, and biochemistry. 2-EPM-BTZ has been used in a variety of laboratory experiments, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Photochemical Studies

Research on benzotriazole derivatives, such as the photodecomposition of tris(benzotrizol-1-yl)methane in benzene, reveals complex reactions leading to various photoproducts. These studies are crucial for understanding the photochemical behavior of benzotriazole compounds, which can inform their potential applications in photostabilizers, UV absorbers, or in the design of photoresponsive materials (D. A. Androsov & D. Neckers, 2007).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of novel oxadiazoles from benzotriazole-containing compounds demonstrates the efficiency of modern synthetic techniques. These compounds, characterized by NMR and elemental analysis, represent a novel class of biologically active heterocycles. Their rapid, high-yielding synthesis underlines the utility of microwave irradiation in organic synthesis, potentially leading to new pharmaceuticals or materials (S. Gaonkar, I. Nagashima, & H. Shimizu, 2011).

Biological Activity

Research into benzotriazole derivatives for biological applications is well-documented. For instance, studies on substituted benzotriazole compounds have investigated their potential as antihypertensive agents. This research highlights the broader pharmacological potential of benzotriazole derivatives, suggesting that similar compounds could be explored for therapeutic uses (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Materials Science Applications

In materials science, the synthesis of functional polymers incorporating benzotriazole units demonstrates the versatility of these compounds. Such polymers can be tailored for specific properties, such as UV resistance or thermal stability, making them suitable for a range of applications from coatings to advanced composites (Shohei Yoshida & O. Vogl, 1982).

Environmental Considerations

The determination of benzotriazole UV filters in environmental samples, such as sediment and sewage sludge, underscores the environmental relevance of these compounds. Their persistence and potential effects on ecosystems highlight the importance of studying benzotriazole derivatives not only for their applications but also for their environmental impact (Zi-Feng Zhang et al., 2011).

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-3-20-12-6-4-11(5-7-12)19-17-14-8-10(2)13(16)9-15(14)18-19/h4-9H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWZEJBAZIUQNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350192 |

Source

|

| Record name | 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine | |

CAS RN |

355818-00-7 |

Source

|

| Record name | 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)

![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)